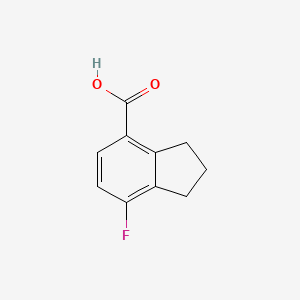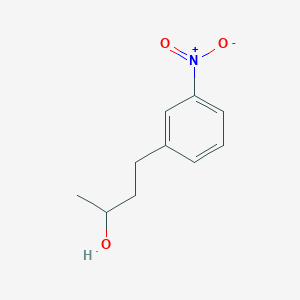
4-(3-Nitrophenyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Nitrophenyl)butan-2-ol is an organic compound characterized by a nitro group attached to a phenyl ring, which is further connected to a butan-2-ol moiety
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized through the nitration of 3-phenylbutan-2-ol using nitric acid and sulfuric acid as a catalyst. The reaction typically occurs at low temperatures to control the formation of by-products.
Reduction Reaction: Another method involves the reduction of 3-nitrophenylbutan-2-one using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 4-(3-nitrophenyl)butan-2-one.
Reduction: The nitro group can be reduced to an amino group, resulting in 4-(3-aminophenyl)butan-2-ol.
Substitution: The hydroxyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: 4-(3-nitrophenyl)butan-2-one.
Reduction: 4-(3-aminophenyl)butan-2-ol.
Substitution: Various halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(3-Nitrophenyl)butan-2-ol has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is being explored for its therapeutic potential in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism by which 4-(3-Nitrophenyl)butan-2-ol exerts its effects involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
4-Nitrophenol: Similar structure but lacks the butan-2-ol moiety.
3-Nitrophenol: Different position of the nitro group on the phenyl ring.
4-(3-Aminophenyl)butan-2-ol: Reduced form of the compound.
Uniqueness: 4-(3-Nitrophenyl)butan-2-ol is unique due to its combination of the nitro group and the butan-2-ol moiety, which provides distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
4-(3-nitrophenyl)butan-2-ol |
InChI |
InChI=1S/C10H13NO3/c1-8(12)5-6-9-3-2-4-10(7-9)11(13)14/h2-4,7-8,12H,5-6H2,1H3 |
Clave InChI |
MIWOGVDYBDRDAD-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC(=CC=C1)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


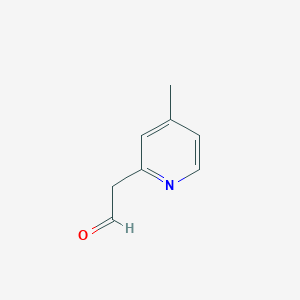
![2-Tert-butyl8-methyl7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15323581.png)
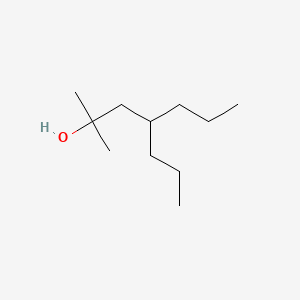
![(7-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15323583.png)
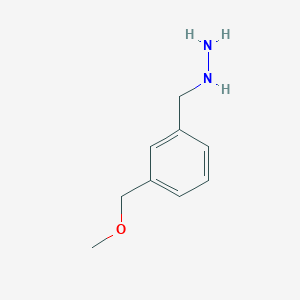
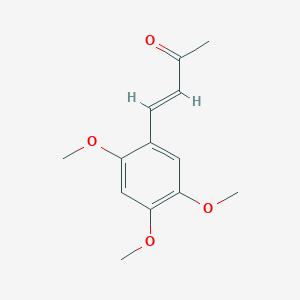

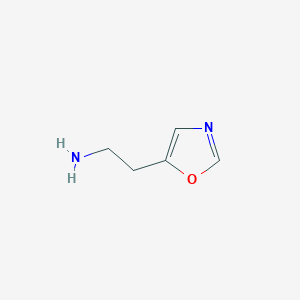
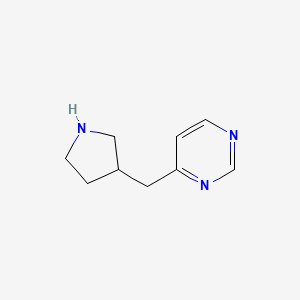
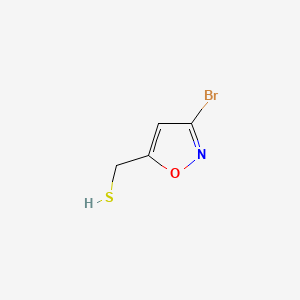

![4',5'-Dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15323643.png)
![2-(2,2-Dimethylpropyl)-8-ethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15323644.png)
